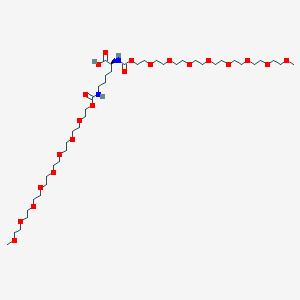

![molecular formula C26H32F3N4NaO7 B8106691 sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B8106691.png)

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

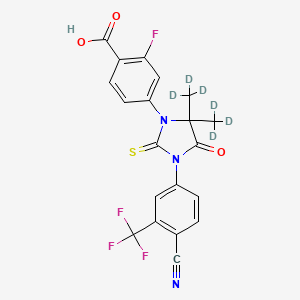

The compound with the identifier “sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate” is known as Mitogen-activated protein kinase kinase kinase 1. This protein plays a crucial role in the signal transduction pathways that regulate various cellular processes, including cell growth, differentiation, and apoptosis. It is a component of a protein kinase signal transduction cascade and activates the ERK and JNK kinase pathways by phosphorylation of MAP2K1 and MAP2K4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Mitogen-activated protein kinase kinase kinase 1 involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this protein typically involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. After fermentation, the cells are harvested, and the protein is purified using a combination of affinity chromatography, ion exchange chromatography, and size exclusion chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Mitogen-activated protein kinase kinase kinase 1 undergoes various types of biochemical reactions, including phosphorylation and autophosphorylation. These reactions are crucial for its activation and function in signal transduction pathways .

Common Reagents and Conditions: The phosphorylation reactions typically involve adenosine triphosphate (ATP) as a phosphate donor. The reactions occur under physiological conditions, with magnesium ions acting as cofactors to facilitate the transfer of phosphate groups .

Major Products Formed: The major products formed from these reactions are phosphorylated proteins, which then participate in further downstream signaling events. For example, the phosphorylation of MAP2K1 and MAP2K4 leads to the activation of the ERK and JNK pathways .

Aplicaciones Científicas De Investigación

Mitogen-activated protein kinase kinase kinase 1 has numerous applications in scientific research. It is extensively studied in the fields of cell biology and molecular biology to understand its role in signal transduction pathways. In medicine, it is investigated for its involvement in various diseases, including cancer, where dysregulation of this protein’s activity can lead to uncontrolled cell proliferation .

In industry, this protein is used in the development of targeted therapies and diagnostic tools. Its role in activating key signaling pathways makes it a valuable target for drug discovery efforts aimed at modulating these pathways to treat diseases .

Mecanismo De Acción

Mitogen-activated protein kinase kinase kinase 1 exerts its effects by phosphorylating specific target proteins, such as MAP2K1 and MAP2K4. This phosphorylation activates these proteins, which then propagate the signal downstream to other components of the signaling cascade. The molecular targets of this protein include various kinases and transcription factors that regulate gene expression and cellular responses .

Comparación Con Compuestos Similares

Mitogen-activated protein kinase kinase kinase 1 is part of a larger family of kinases known as mitogen-activated protein kinase kinase kinases. Similar compounds in this family include MAP3K2, MAP3K3, and MAP3K4. While these proteins share structural similarities and common functions in signal transduction, each has unique regulatory mechanisms and specific roles in different cellular contexts .

List of Similar Compounds

- MAP3K2

- MAP3K3

- MAP3K4

These similar compounds also participate in signal transduction pathways and have overlapping yet distinct functions compared to Mitogen-activated protein kinase kinase kinase 1 .

Propiedades

IUPAC Name |

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYCMNNMGACPR-JSAITXCESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N4NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

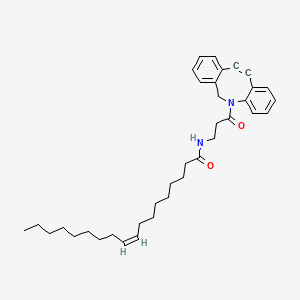

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)

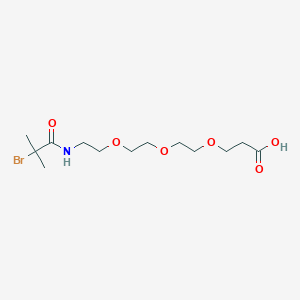

![N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide](/img/structure/B8106693.png)